molecular formula C7H11N5O3 B1593554 N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide CAS No. 301177-50-4

N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide

Cat. No. B1593554
CAS RN: 301177-50-4
M. Wt: 213.19 g/mol
InChI Key: DSFFWFHDJMMTGE-UHFFFAOYSA-N
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Description

“N’-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide” is a chemical compound with the molecular formula C7H11N5O3 . It is a laboratory chemical and not intended for food, drug, pesticide or biocidal product use .


Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is a key component in the synthesis of functional molecules used in various applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of “N’-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide” consists of seven carbon atoms, eleven hydrogen atoms, five nitrogen atoms, and three oxygen atoms .


Chemical Reactions Analysis

The synthesis of imidazoles often involves the formation of one of the heterocycle’s core bonds. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .


Physical And Chemical Properties Analysis

The molecular weight of “N’-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide” is 213.19 g/mol .

Scientific Research Applications

Receptor Studies and Drug Discovery

Research has utilized compounds with structures similar to N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide to investigate ligand-receptor interactions. For instance, studies on the 5-hydroxytryptamine receptor type 3 have employed fluorescence correlation spectroscopy (FCS) to determine binding constants, stoichiometry, and the mass of the receptor using fluorescently labeled ligands. This method provides a rapid and detailed assessment of receptor-ligand dynamics, highlighting the compound's utility in receptor studies (Wohland et al., 1999).

Neuroprotective Agents

Several studies have focused on the development of AMPA receptor antagonists, aiming to find effective treatments for neurological conditions like epilepsy and ischemic damage. Compounds structurally related to N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide have shown high affinity for AMPA receptors, offering potential as neuroprotective agents. For example, 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione demonstrated significant efficacy in reducing ischemic damage and has been suggested for stroke treatment (Ohmori et al., 1996).

Antiprotozoal and Antibacterial Research

Research on N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide derivatives has extended into the development of antiprotozoal and antibacterial agents. These studies explore the synthesis and biological activity of metabolites, aiming to identify compounds with lower toxicity and enhanced effectiveness against specific pathogens (Cavalleri et al., 1977).

Radiopharmaceuticals for Hypoxia Imaging

In radiopharmaceutical research, derivatives of N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide have been synthesized and evaluated as markers for hypoxic cells. Such compounds, labeled with technetium-99m, show promise in accurately identifying hypoxic regions within tissues, which is crucial for diagnosing and treating cancer and ischemic diseases (Chu et al., 2009).

Synthesis and Material Science

The versatility of N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide and its derivatives is also evident in material science, where such compounds are utilized in the synthesis of novel materials. For instance, ionic liquid-coated nanoparticles have been developed for magnetic solid phase extraction, demonstrating the compound's utility in enhancing analytical methodologies (Chen & Zhu, 2016).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

N'-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-5-9-7(12(14)15)4-11(5)3-2-6(8)10-13/h4,13H,2-3H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFFWFHDJMMTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CCC(=NO)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CN1CC/C(=N/O)/N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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